2,4-Dihydroxybutanoic acid (2,4-DHB) is a four-carbon hydroxy fatty acid characterized by hydroxyl groups at both the C2 and C4 positions. [26] This bifunctional structure makes it a versatile and economically significant platform chemical. [1] It serves as a key precursor for the synthesis of methionine analogs used in animal nutrition and as a functional monomer for producing novel biobased polymers with tunable properties. [4, 5] Unlike many commodity biopolymer monomers, 2,4-DHB is not a naturally occurring metabolite but is produced via engineered microbial fermentation routes from renewable feedstocks like glucose. [4, 5]
Substituting 2,4-Dihydroxybutanoic acid with more common analogs like 3-hydroxybutanoic acid (the monomer of PHB) is not viable for its primary applications. The presence of a hydroxyl group at the C2 position, in addition to the C4 position, is a critical structural feature. [5] This second hydroxyl group provides an additional reactive site, enabling the synthesis of polymers with different properties, such as increased hydrophilicity or points for side-chain functionalization, which is not possible with the monofunctional 3-hydroxybutanoic acid. [5, 6] Furthermore, in chemical synthesis, 2,4-DHB is specifically required as a precursor to form α-hydroxy-γ-butyrolactone, an intermediate for the methionine substitute HMTB; other hydroxy acids do not yield this specific, commercially important lactone. [23]
Recent advances in metabolic engineering have established highly efficient biosynthetic routes for 2,4-DHB, making it an economically viable platform chemical. An engineered E. coli strain utilizing a redox-balanced pathway achieved a production titer of 22.0 g/L from glucose in a fed-batch bioreactor. [1] This represents a significant improvement over previously reported yields from glucose, which were generally around 1.0 g/L to 5.3 g/L. [1, 3] Another novel pathway using a mixture of methanol and glucose as feedstock also achieved a high concentration of 14.6 g/L. [2] These high titers demonstrate the compound's readiness for scale-up as a sustainable, bio-based chemical precursor.
| Evidence Dimension | Fermentation Titer from Glucose |
| Target Compound Data | 22.0 g/L (Engineered E. coli, redox-balanced pathway) |
| Comparator Or Baseline | Previous reported yields: 1.0 g/L to 5.3 g/L |
| Quantified Difference | 4- to 22-fold increase in production titer |
| Conditions | Fed-batch bioreactor fermentation using glucose as the primary carbon source. |
High production titers from low-cost renewable feedstocks are critical for justifying the procurement of 2,4-DHB as a scalable, cost-competitive building block for industrial applications.
Unlike 3-hydroxybutanoic acid, the monomer for the common bioplastic Polyhydroxybutyrate (PHB), 2,4-DHB possesses two distinct hydroxyl groups (C2 and C4) available for polymerization. [5] This bifunctionality is the basis for creating polyesters with potentially new properties, including improved water-solubility and biodegradability. [5] Standard PHB is a stiff, brittle, and highly crystalline material with a melting point around 175-179 °C and a tensile strength of approximately 30-40 MPa. [21, 32] The additional hydroxyl group in poly(2,4-dihydroxybutanoate) offers a structural point of differentiation, allowing material scientists to design copolymers with altered physical properties or to introduce side-chain functionalities, a capability not inherent to the PHB backbone.
| Evidence Dimension | Reactive Functional Groups per Monomer |
| Target Compound Data | Two (C2-OH and C4-OH) plus one carboxyl group |
| Comparator Or Baseline | 3-Hydroxybutanoic acid: One (C3-OH) plus one carboxyl group |
| Quantified Difference | One additional hydroxyl group, enabling new polymerization and functionalization pathways |
| Conditions | Polymer synthesis via polycondensation or ring-opening polymerization. |
For buyers developing advanced biomaterials, 2,4-DHB provides a unique monomer structure to create polymers with properties not achievable with standard, commercially available PHA monomers like 3-HB.
2,4-Dihydroxybutanoic acid is a direct and valuable precursor for 2-hydroxy-4-(methylthio)butyrate (HMTB), a widely used methionine substitute in animal feed with a large global market. [4, 23] In aqueous media at the appropriate pH, 2,4-DHB is readily converted into α-hydroxy-γ-butyrolactone. [23] This lactone is a prominent and direct intermediate for HMTB production. [23] This established, large-scale industrial application provides a stable demand and clear value chain for 2,4-DHB that is not accessible with structural isomers or other short-chain hydroxy acids.
| Evidence Dimension | Conversion to Key Industrial Intermediate |
| Target Compound Data | Readily converts to α-hydroxy-γ-butyrolactone, a precursor for HMTB |
| Comparator Or Baseline | Other hydroxy acids (e.g., 3-hydroxybutanoic acid) do not form this specific lactone |
| Quantified Difference | Provides a direct synthetic pathway to a high-volume industrial chemical |
| Conditions | pH adjustment in aqueous media. |
This compound is not a speculative research chemical; it is a direct precursor for an existing, high-volume industrial product, ensuring its relevance and value in a non-niche market.
For material scientists and polymer chemists aiming to develop next-generation biodegradable plastics. The dual-hydroxyl structure of 2,4-DHB allows for the synthesis of copolyesters with tailored properties, such as enhanced hydrophilicity, controlled degradation rates, or the ability to attach functional side chains, moving beyond the performance limitations of standard PHB. [5]
For chemical manufacturers in the animal nutrition sector seeking greener production routes. Fermentatively produced 2,4-DHB serves as a renewable starting material for synthesizing the methionine analogue HMTB, reducing reliance on petrochemical-based synthesis routes for this high-volume additive. [4, 23]
For chemists in pharmaceutical or fine chemical synthesis requiring enantiopure building blocks. Engineered biosynthetic pathways can produce specific enantiomers, such as (L)-2,4-dihydroxybutyrate, providing a valuable chiral pool chemical for the stereospecific synthesis of complex target molecules. [4, 7]